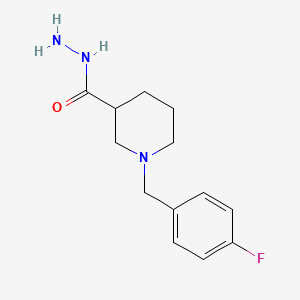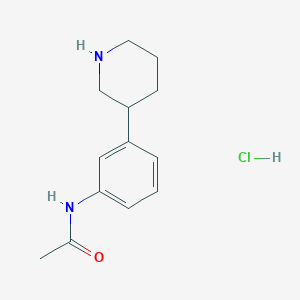![molecular formula C11H16F3NO5 B2735620 (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2411178-07-7](/img/structure/B2735620.png)
(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It also contains a carboxylic acid group (-COOH), an isobutyl group (2-Methylpropan-2-yl), and a trifluoromethoxy group (-OCF3).
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive, and can participate in various reactions such as esterification and amide formation. The trifluoromethoxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The trifluoromethoxy group could influence the compound’s polarity and hence its solubility in different solvents .Applications De Recherche Scientifique
Influenza Neuraminidase Inhibitors
The compound has been utilized in the synthesis of potent inhibitors targeting influenza neuraminidase (NA), a critical enzyme for the viral lifecycle of influenza. For example, Wang et al. (2001) described the discovery of a potent NA inhibitor using a similar core structure, highlighting the role of the pyrrolidine carboxylic acid moiety in binding to the active site of NA. The research emphasized the compound's interaction with the enzyme's active site, facilitating the design of effective antiviral agents (Wang et al., 2001).
C-H Functionalization and Redox-Annulations
The structural analogs of pyrrolidine carboxylic acids, including similar entities, are involved in redox-annulations with α,β-unsaturated carbonyl compounds, as discussed by Kang et al. (2015). This research highlights the compound's versatility in synthetic organic chemistry, facilitating the creation of complex molecules through cyclic amine functionalization (Kang et al., 2015).
Synthesis of Trifluoromethyl-Substituted Pyridine and Quinolinecarboxylic Acids
The compound's trifluoromethoxy group is significant in synthesizing trifluoromethyl-substituted aromatic carboxylic acids. Cottet et al. (2003) elaborated on strategies for preparing pyridine and quinoline carboxylic acids with trifluoromethyl substituents, demonstrating the compound's utility in developing novel aromatic compounds with potential pharmaceutical applications (Cottet et al., 2003).
Crystal Structure Analysis
The compound and its derivatives' crystal structure provides insights into molecular interactions and stability. Rajalakshmi et al. (2013) reported the crystal structure of a similar compound, highlighting the conformational dynamics and intermolecular interactions that can inform the design of more stable and effective pharmaceutical agents (Rajalakshmi et al., 2013).
Atmospheric Chemistry Applications
Beyond medicinal chemistry, derivatives of pyrrolidine carboxylic acids, akin to the compound , have been studied in the context of atmospheric chemistry. For instance, Ho et al. (2006) investigated dicarboxylic acids in aerosol samples, shedding light on the environmental presence and transformations of complex organic molecules, including those related to or derived from pyrrolidine carboxylic acids (Ho et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUABPPTMKHIHH-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2735547.png)

![2-[[3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2735549.png)

![1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2735552.png)



![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)
![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)